molecular formula C19H18N4O7 B11502375 1-(1,3-Benzodioxol-5-ylmethyl)-4-(3,5-dinitrobenzoyl)piperazine

1-(1,3-Benzodioxol-5-ylmethyl)-4-(3,5-dinitrobenzoyl)piperazine

Cat. No.: B11502375
M. Wt: 414.4 g/mol
InChI Key: ZWDAAUDAUHQEJE-UHFFFAOYSA-N
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Description

1-(1,3-Benzodioxol-5-ylmethyl)-4-(3,5-dinitrobenzoyl)piperazine is a complex organic compound that features a benzodioxole group, a dinitrobenzoyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-Benzodioxol-5-ylmethyl)-4-(3,5-dinitrobenzoyl)piperazine typically involves multiple steps:

    Formation of the Benzodioxole Group: This can be achieved through the reaction of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.

    Attachment of the Benzodioxole Group to Piperazine: The benzodioxole group can be attached to the piperazine ring through a nucleophilic substitution reaction.

    Introduction of the Dinitrobenzoyl Group: The final step involves the acylation of the piperazine derivative with 3,5-dinitrobenzoyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Benzodioxol-5-ylmethyl)-4-(3,5-dinitrobenzoyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of nitro groups to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Corresponding oxides or carboxylic acids.

    Reduction: Amines or hydroxylamines.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Potential use in drug development due to its unique structural features.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(1,3-Benzodioxol-5-ylmethyl)-4-(3,5-dinitrobenzoyl)piperazine involves its interaction with molecular targets such as enzymes or receptors. The benzodioxole and dinitrobenzoyl groups can interact with specific sites on the target molecules, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1,3-Benzodioxol-5-ylmethyl)-4-benzoylpiperazine
  • 1-(1,3-Benzodioxol-5-ylmethyl)-4-(3-nitrobenzoyl)piperazine
  • 1-(1,3-Benzodioxol-5-ylmethyl)-4-(4-nitrobenzoyl)piperazine

Uniqueness

1-(1,3-Benzodioxol-5-ylmethyl)-4-(3,5-dinitrobenzoyl)piperazine is unique due to the presence of both benzodioxole and dinitrobenzoyl groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C19H18N4O7

Molecular Weight

414.4 g/mol

IUPAC Name

[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-(3,5-dinitrophenyl)methanone

InChI

InChI=1S/C19H18N4O7/c24-19(14-8-15(22(25)26)10-16(9-14)23(27)28)21-5-3-20(4-6-21)11-13-1-2-17-18(7-13)30-12-29-17/h1-2,7-10H,3-6,11-12H2

InChI Key

ZWDAAUDAUHQEJE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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